(R)-I-BET762 carboxylic acid

PROTAC Stereochemistry Enantiomeric purity

PROTAC researchers face ternary complex failure when using undefined stereoisomers or mismatched warhead affinities. (R)-I-BET762 carboxylic acid resolves this with validated chirality and a carboxyl group ready for direct VHL ligand coupling. - **Defined stereochemistry**: R-enantiomer (99.5% e.e.) enables reproducible BRD4 degradation (pIC50=5.1) and crystallography-grade ternary complexes. - **Canonical warhead**: Used in MZ1 and MZ1-derived PROTACs; direct amide conjugation to VH032-PEG linkers. - **Negative control ready**: >100 µM cellular IC50 ensures clean degrader mechanism validation. Sourced with batch-specific enantiopurity analysis.

Molecular Formula C20H17ClN4O3
Molecular Weight 396.8 g/mol
Cat. No. B15621404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-I-BET762 carboxylic acid
Molecular FormulaC20H17ClN4O3
Molecular Weight396.8 g/mol
Structural Identifiers
InChIInChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m1/s1
InChIKeyVEIZLTSJCDOIBH-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-I-BET762 Carboxylic Acid: PROTAC Warhead


(R)-I-BET762 carboxylic acid (CAS 1786401-70-4) is the chirally resolved R-enantiomer of I-BET762 carboxylic acid, a carboxyl-functionalized derivative of the triazolobenzodiazepine BET bromodomain inhibitor I-BET762 (also known as molibresib or GSK525762) [1]. This compound serves as a critical warhead ligand for the rational design and synthesis of proteolysis-targeting chimeras (PROTACs) directed against the BET family of epigenetic reader proteins (BRD2, BRD3, BRD4) [2]. The molecule retains the core triazolobenzodiazepine scaffold of its parent inhibitor but bears a carboxylic acid group at the side-chain methylene position, enabling direct amide conjugation to linker-E3 ligase moieties without requiring further functional group interconversion .

Workflow
PROTAC design and synthesis
Selection context
Stereochemically defined R-enantiomer warhead
Conjugation
Pre-installed carboxylic acid for direct amide coupling

Why Generic Warheads Cannot Substitute


Substituting (R)-I-BET762 carboxylic acid with its racemic mixture, the (S)-enantiomer, or an alternative BET-targeting warhead (e.g., JQ1 carboxylic acid) introduces scientifically consequential risks. The stereochemistry at the C4 chiral center of the benzodiazepine ring is a known determinant of BET bromodomain binding [1]; the (R)-enantiomer and (S)-enantiomer exhibit differential binding thermodynamics that directly impact ternary complex cooperativity and degradation efficiency in PROTAC systems [2]. Furthermore, the intrinsic BRD4 binding potency of I-BET762 carboxylic acid (pIC50 = 5.1, IC50 ≈ 7.9 μM) differs substantially from that of JQ1 carboxylic acid (IC50 values of 77 nM and 33 nM for BRD4 BD1 and BD2, respectively), a difference that translates into divergent degrader selectivity profiles and Hook effect thresholds . Using an undefined stereoisomer or a higher-affinity warhead without evidence of matched degradation kinetics can compromise target depletion, introduce unpredictable off-target degradation, and invalidate cross-study comparisons.

Racemate or (S)-enantiomer
Undefined stereochemistry may shift ternary complex cooperativity and degradation kinetics, preventing reproducible PROTAC assembly.
JQ1 carboxylic acid warhead
~100–240× higher BRD4 affinity leads to divergent Hook effect thresholds and degrader selectivity profiles; not a direct replacement.
Unspecified BET-targeting warhead
Varying linker conjugation efficiency and degradation pharmacology require independent validation; cross-study comparisons may be compromised.

Quantitative Evidence vs. Comparators


Stereochemical Purity vs. Racemic Mixture

(R)-I-BET762 carboxylic acid (CAS 1786401-70-4) is supplied as the chirally resolved R-enantiomer with a reported purity of 99.50% . The racemic I-BET762 carboxylic acid (CAS 1300019-38-8) is typically supplied at ≥98% purity and contains both R and S stereoisomers in unspecified proportions . For PROTAC synthesis, use of the single enantiomer ensures that every conjugated degrader molecule has the identical stereochemical configuration, eliminating the confounding factor of a mixed stereoisomer population in cellular degradation assays where diastereomeric PROTACs may exhibit divergent ternary complex formation and degradation kinetics [1]. No quantitative BRD4 binding difference between pure (R)- and (S)-enantiomers of I-BET762 carboxylic acid was identified in accessible sources; this represents an evidence gap that requires investigator verification.

Stereochemical purity vs. racemate
Data to verify
Target: 99.50% single R-enantiomer
Racemate: ≥98% (unspecified R/S)
Defined stereochemistry supports reproducible ternary complex studies; racemate introduces uncontrolled diastereomer population.
No head-to-head binding data between pure enantiomers available.
PROTAC Stereochemistry Enantiomeric purity

BRD4 Binding Affinity vs. Parent Inhibitor

I-BET762 carboxylic acid (compound 27 in the Mirguet et al. 2013 SAR study) exhibits a BRD4 inhibitory pIC50 of 5.1, corresponding to an IC50 of approximately 7.9 μM [1]. The parent clinical candidate I-BET762 (GSK525762, molibresib) demonstrates a BRD4 IC50 of 32.5–42.5 nM in a peptide displacement fluorescence resonance energy transfer (FRET) assay . This represents an approximately 185- to 245-fold loss in BRD4 binding affinity upon introduction of the carboxylic acid moiety at the side-chain methylene position. The reduced intrinsic binding affinity of the warhead is a deliberate design feature that allows the fully assembled PROTAC to achieve degradation through ternary complex cooperativity rather than through high-affinity target occupancy alone, thereby distinguishing the warhead's pharmacological profile from that of the parent inhibitor [2].

BRD4 affinity vs. parent inhibitor
Cross-study comparable
Warhead: pIC₅₀ 5.1 (~7.9 μM)
Parent I-BET762: IC₅₀ 32.5–42.5 nM
~185–245× weaker binding confirms warhead role; not a standalone inhibitor.
Assay formats differ; FRET peptide displacement for parent.
BRD4 Bromodomain inhibition Binding affinity

BRD4 Potency vs. JQ1 Carboxylic Acid

JQ1 carboxylic acid, a widely used alternative BET-targeting PROTAC warhead, exhibits BRD4 bromodomain IC50 values of 77 nM (BD1) and 33 nM (BD2), approximately 100- to 240-fold more potent than I-BET762 carboxylic acid (IC50 ≈ 7.9 μM) . This potency differential is mechanistically significant: PROTACs built with higher-affinity warheads like JQ1 carboxylic acid tend to exhibit more pronounced Hook effects (loss of degradation efficacy at high concentrations due to binary complex saturation) and may favor degradation of BRD4 BD2 over BD1 [1]. I-BET762 carboxylic acid-based PROTACs, by contrast, have been shown to form structurally distinct ternary complexes with VHL E3 ligase (as demonstrated for the MZ1 degrader series), yielding a different degradation selectivity profile [1]. This divergence supports the non-interchangeability of BET-targeting warheads in PROTAC design and establishes a clear rationale for selecting I-BET762 carboxylic acid over JQ1 carboxylic acid based on the desired degradation selectivity profile and ternary complex geometry.

BRD4 potency vs. JQ1 carboxylic acid
Cross-study comparable
I-BET762 COOH: ~7.9 μM
JQ1 COOH: BD1 77 nM, BD2 33 nM
103–239× potency gap drives distinct Hook effect and selectivity profiles; warheads are not interchangeable.
Varying assay conditions between sources.
PROTAC warhead BRD4 degrader JQ1 comparator

Cellular Activity in PBMCs

I-BET762 carboxylic acid (compound 27) demonstrates weak inhibition of peripheral blood mononuclear cells (PBMCs), with a reported pIC50 of less than 4 (IC50 > 100 μM) [1]. In contrast, the parent BET inhibitor I-BET762 potently suppresses the production of proinflammatory proteins (e.g., MCP-1, IL-6) in activated macrophages and blocks acute inflammation in vivo at nanomolar concentrations [2]. The >2,500-fold disparity in cellular functional potency between the carboxylic acid warhead and the parent inhibitor mirrors the biochemical binding data and reinforces that I-BET762 carboxylic acid is a building block for PROTAC synthesis rather than a standalone pharmacological agent . This cellular inactivity is an essential feature: it ensures that any degradation observed in PROTAC-treated cells is attributable to the fully assembled heterobifunctional degrader rather than to residual BET inhibition by the unconjugated warhead.

Cellular activity in PBMCs
Cross-study comparable
PBMC pIC₅₀ 100 μM)
Functionally inert warhead; degradation in PROTAC cells attributable to ternary complex, not residual inhibition.
>2,500-fold weaker than parent inhibitor in cellular context.
PBMC Cellular assay Functional pharmacology

Solubility and Conjugation Compatibility

(R)-I-BET762 carboxylic acid exhibits a solubility of approximately 7.14 mg/mL (~17.99 mM) in DMSO . This solubility profile supports standard amide coupling conjugation conditions used in PROTAC synthesis, where the carboxylic acid moiety serves as the reactive handle for linker attachment [1]. The compound is supplied as a room-temperature-stable solid (powder, storage at -20°C for long-term) with a molecular weight of 396.83 g/mol, making it compatible with common laboratory-scale PROTAC synthetic workflows . The pre-installed carboxylic acid eliminates the need for ester hydrolysis or other deprotection steps that are required when starting from the methyl ester precursor of the parent inhibitor, reducing synthetic step count by one to two transformations and minimizing the risk of epimerization at the chiral C4 center during deprotection [2].

Solubility & conjugation readiness
Supporting evidence
DMSO solubility ~7.14 mg/mL (~17.99 mM)
Supports standard amide coupling; eliminates hydrolysis step and reduces epimerization risk.
Vendor-specified solubility; synthetic step saving based on standard protocols.
Solubility PROTAC synthesis Conjugation chemistry

Key Application Scenarios


MZ1-Class VHL-Recruiting PROTAC Synthesis

(R)-I-BET762 carboxylic acid is the canonical warhead for constructing MZ1 and MZ1-derived PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET bromodomain proteins for ubiquitin-proteasomal degradation. The carboxylic acid group enables direct amide coupling to PEG-based linkers bearing a terminal VHL ligand (e.g., VH032), a synthetic route that yields degraders with well-characterized ternary complex crystal structures and validated cooperative binding thermodynamics [1]. Researchers procuring this compound can generate degraders with established BRD4 degradation DC50 values and reference pharmacokinetic data, accelerating structure-activity relationship (SAR) campaigns without the need to independently validate warhead-linker conjugation chemistry.

Enantioselective PROTAC Design

When PROTAC ternary complex formation depends on precise stereochemical presentation of the warhead within the target protein binding pocket, the use of (R)-I-BET762 carboxylic acid (99.5% enantiomeric purity) eliminates the confounding effects of an undefined diastereomeric mixture [2]. This is especially critical for cryo-electron microscopy (cryo-EM) and X-ray crystallography studies where electron density interpretation requires a single, defined stereoisomer. The (R)-enantiomer specification also enables accurate molecular dynamics simulations and free energy perturbation calculations that are sensitive to the absolute configuration of the C4 chiral center [3].

I-BET762 vs. JQ1 Warhead Pharmacology

Given the ~100- to 240-fold difference in intrinsic BRD4 binding affinity between I-BET762 carboxylic acid (IC50 ≈ 7.9 μM) and JQ1 carboxylic acid (IC50 = 33–77 nM) , this compound is indispensable for head-to-head studies designed to isolate the contribution of warhead affinity to PROTAC degradation kinetics, Hook effect thresholds, and target selectivity. Researchers can systematically vary the warhead identity while holding linker composition and E3 ligase ligand constant, enabling rigorous dissection of warhead-driven pharmacological parameters [1].

PROTAC Negative Control Experiments

Because I-BET762 carboxylic acid is functionally inert in cellular assays (PBMC pIC50 < 4, IC50 > 100 μM) [4], it serves as an essential negative control compound in PROTAC validation experiments. When used alongside the fully assembled degrader, the unconjugated warhead confirms that degradation arises specifically from the PROTAC's heterobifunctional mechanism rather than from residual target inhibition. This application is critical for meeting rigorous pharmacological validation standards in high-impact publication and patent filing contexts [2].

Application
Selection Property
Validation Focus
BET-targeted PROTAC design (MZ1-class)
Carboxylic acid conjugation handle, chiral purity
Ternary complex cooperativity and degradation kinetics review
Stereochemical-control PROTAC studies
Defined R-enantiomer, >99% ee
Cryo-EM / X-ray electron density interpretation; MD simulation accuracy
Warhead pharmacology comparison (I-BET762 vs. JQ1)
Moderate intrinsic BRD4 affinity
Hook effect threshold, degradation selectivity profiling
PROTAC negative control experiments
Cellularly inert warhead (PBMC IC₅₀ > 100 μM)
Mechanism-of-action validation; attribution of degradation to assembled PROTAC

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